molecular formula C14H12FN3OS B2887757 2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448121-79-6

2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No. B2887757
CAS RN: 1448121-79-6
M. Wt: 289.33
InChI Key: SHEPEBNLORVABS-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of a fluorophenyl group and a thioether linkage could also impart unique properties to this compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolopyrimidine core, with the 4-fluorophenylthio group and the ethanone group attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolopyrimidine core may participate in various reactions, and the reactivity of the 4-fluorophenylthio group and the ethanone group would also need to be considered .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would affect properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have developed processes for synthesizing novel compounds using "2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone" or related structures. These compounds are investigated for their potential applications in medicinal chemistry and materials science. For example, Butters et al. (2001) described the process development of Voriconazole, showcasing the utility of related fluoro-phenyl compounds in synthesizing antifungal agents with broad-spectrum activity (Butters et al., 2001).

Antimicrobial Activities

Several studies have focused on synthesizing novel Schiff bases and heterocyclic compounds, demonstrating significant antimicrobial activities. Puthran et al. (2019) synthesized novel Schiff bases using related compounds, which showed excellent antimicrobial activity against various bacterial and fungal strains (Puthran et al., 2019).

Material Science Applications

In the realm of materials science, compounds synthesized from "this compound" have been used to develop novel polymers with promising electrical and optical properties. Shao et al. (2014) synthesized pyromellitic diimide-based copolymers for application in ambipolar field-effect transistors, highlighting the diverse utility of such compounds beyond pharmaceuticals (Shao et al., 2014).

Crystal Structure Analysis

Understanding the crystal structure of related compounds aids in the design of more effective and targeted molecules. Nagaraju et al. (2018) reported the crystal structure of a compound with a similar structure, contributing to the knowledge base necessary for the rational design of new molecules (Nagaraju et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper safety assessments would need to be conducted to determine its toxicity, potential for bioaccumulation, and other hazard characteristics .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Studies could also be conducted to assess its safety and potential applications .

properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPEBNLORVABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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